3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonylamino)-4-methoxyphenyl]propanoic acid
Description
3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonylamino)-4-methoxyphenyl]propanoic acid is a complex organic compound that features a pyrroloimidazole core
Properties
IUPAC Name |
3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonylamino)-4-methoxyphenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-24-13-6-4-11(5-7-16(20)21)9-12(13)18-25(22,23)15-10-17-14-3-2-8-19(14)15/h4,6,9-10,18H,2-3,5,7-8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRJLPQBJYHQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)NS(=O)(=O)C2=CN=C3N2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonylamino)-4-methoxyphenyl]propanoic acid typically involves multiple stepsCommon reagents used in these reactions include sulfonyl chlorides, methoxybenzene derivatives, and various catalysts to facilitate the formation of the desired bonds .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonylamino)-4-methoxyphenyl]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific proteins or pathways.
Industry: It can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar compounds include other pyrroloimidazole derivatives, such as:
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
- 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles
- 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonylamino)-4-methoxyphenyl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
